molecular formula C19H16F3N5O8 B3141283 Methyl 4-{4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}-3-nitrobenzenecarboxylate CAS No. 478246-57-0

Methyl 4-{4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}-3-nitrobenzenecarboxylate

Cat. No. B3141283
CAS RN: 478246-57-0
M. Wt: 499.4 g/mol
InChI Key: FOKJEKJKWZZUKW-UHFFFAOYSA-N
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Description

Methyl 4-{4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}-3-nitrobenzenecarboxylate is a useful research compound. Its molecular formula is C19H16F3N5O8 and its molecular weight is 499.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Conformation

The compound's structural analogues, including trifluoromethylnitrobenzene derivatives, have been studied for their crystal structures and conformations. These structures exhibit rod-like conformations with significant interactions like C-H...O/F close contacts, highlighting their potential in crystallographic and material science research (Lynch & Mcclenaghan, 2004).

Anti-Cancer Potential

Derivatives of this compound class, particularly O-arylated diazeniumdiolates, have shown broad-spectrum anti-cancer activity in various rodent cancer models. These compounds are designed for activation by glutathione-S-transferase, releasing cytotoxic nitric oxide, suggesting their potential in cancer therapy (Keefer, 2010).

Structural Analysis

Other structural analogues of this compound, such as 2,6-Bis[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol, have been analyzed for their molecular conformation. These studies provide insights into the spatial arrangement of molecules, which is crucial for understanding interactions in chemical and pharmaceutical research (Velmurugan et al., 1994).

Pharmaceutical Synthesis and Effects

The synthesis and pharmacological effects of related compounds have been explored, focusing on optical purities and antihypertensive effects. Such studies are significant in developing new pharmaceutical compounds with targeted therapeutic effects (Ashimori et al., 1991).

Oxidation Studies

Research on the oxidation of piperazinediones, closely related to the compound , has been conducted. These studies contribute to understanding the chemical reactivity and potential applications of such compounds in chemical synthesis (Tanaka et al., 1977).

Antibacterial Activities

Derivatives of this compound have been synthesized and tested for their antibacterial activities. This research is vital for discovering new antibacterial agents and understanding the structure-activity relationship in medicinal chemistry (Qi, 2014).

properties

IUPAC Name

methyl 4-[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O8/c1-35-18(28)11-2-3-13(14(8-11)25(29)30)23-4-6-24(7-5-23)17-15(26(31)32)9-12(19(20,21)22)10-16(17)27(33)34/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKJEKJKWZZUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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